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molecular formula C5HCl2N3 B1297664 4,6-Dichloropyrimidine-5-carbonitrile CAS No. 5305-45-3

4,6-Dichloropyrimidine-5-carbonitrile

Cat. No. B1297664
M. Wt: 173.98 g/mol
InChI Key: IPEBKIMUIHKZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754089B2

Procedure details

4,6-Dichloropyrimidine-5-carbaldehyde oxime (8g) was dissolved in CHCl3 (40 mL) and treated with SOCl2 (6 mL) for 2 h at rt. The solvent was removed and redissolved in DCM (5 mL). The solid was filtered and washed with DCM (5 mL). The filtrate was concd and purified by column chromatography on silica gel (dry loading, DCM/hexane, 3/1) to give 4,6-dichloropyrimidine-5-carbonitrile as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=[N:9]O)=[C:6]([Cl:11])[N:5]=[CH:4][N:3]=1.O=S(Cl)Cl>C(Cl)(Cl)Cl>[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([Cl:11])[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1C=NO)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in DCM (5 mL)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with DCM (5 mL)
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (dry loading, DCM/hexane, 3/1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1C#N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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